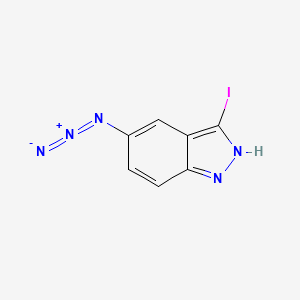

5-Azido-3-iodo-1H-indazole

説明

Structure

3D Structure

特性

IUPAC Name |

5-azido-3-iodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4IN5/c8-7-5-3-4(10-13-9)1-2-6(5)11-12-7/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDIZZPPRZXNGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1N=[N+]=[N-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4IN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743703 | |

| Record name | 5-Azido-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876365-97-8 | |

| Record name | 5-Azido-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-azido-3-iodo-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 5 Azido 3 Iodo 1h Indazole and Its Precursors

Retrosynthetic Analysis of 5-Azido-3-iodo-1H-indazole

A retrosynthetic analysis of this compound suggests two primary disconnection approaches. The first involves the late-stage introduction of the iodine atom at the C-3 position of a pre-existing 5-azido-1H-indazole scaffold. This pathway is attractive due to the availability of methods for the direct iodination of indazoles.

The second approach considers the formation of the azide (B81097) group at the C-5 position as the final key step, starting from a 3-iodo-5-amino-1H-indazole or a related derivative. This route would leverage diazotization of the amino group followed by azide substitution. Both strategies hinge on the successful synthesis of appropriately substituted indazole precursors.

Synthesis of Key Precursors to this compound

5-Azido-1H-indazole is a crucial intermediate for the subsequent iodination step. The synthesis of this compound can be achieved from 5-aminoindazole. The process involves the diazotization of the amino group on 5-aminoindazole, followed by a reaction with an azide source, typically sodium azide. This reaction transforms the diazonium salt into the corresponding azide.

Another potential route involves the nitration of indazole to form 5-nitro-1H-indazole, followed by reduction to 5-aminoindazole, and subsequent conversion to the azide.

| Precursor | Reagents | Product | Reference |

| 5-Aminoindazole | 1. NaNO2, HCl 2. NaN3 | 5-Azido-1H-indazole | chemicalbook.comchemicalbook.com |

| 1H-Indazole | 1. HNO3, H2SO4 2. Fe, NH4Cl 3. NaNO2, HCl 4. NaN3 | 5-Azido-1H-indazole | chemicalbook.com |

This table is generated based on analogous reactions and general synthetic knowledge.

The synthesis of other azido-halogenated indazoles provides valuable insights into the reactivity of the indazole ring system. For instance, the synthesis of 3-azido-5-bromo-1H-indole and 3-azido-5-chloro-1H-indole has been reported, showcasing the feasibility of having both an azido (B1232118) and a halogen substituent on the heterocyclic core. rsc.org These are typically prepared by the azidation of the corresponding halogenated indoles. rsc.org While these are indoles and not indazoles, the chemical principles of electrophilic substitution and nucleophilic substitution on the aromatic ring are comparable and informative.

Direct Synthetic Routes to this compound

Direct synthetic routes to this compound involve either the iodination of an azido-indazole or the azidation of an iodo-indazole.

The direct iodination of 5-azido-1H-indazole at the C-3 position is a plausible and direct route. The C-3 position of the indazole ring is known to be susceptible to electrophilic halogenation. chim.it Reagents such as N-iodosuccinimide (NIS) or iodine in the presence of a base can be employed for this transformation. chim.it The reaction conditions would need to be carefully controlled to prevent unwanted side reactions with the azide group.

| Starting Material | Iodinating Agent | Base (if applicable) | Solvent | Product | Reference |

| 5-Azido-1H-indazole | N-Iodosuccinimide (NIS) | KOH | Dichloromethane | This compound | chim.it |

| 5-Azido-1H-indazole | Iodine (I2) | KOH | DMF | This compound | chim.it |

This table outlines potential reaction conditions based on known iodination reactions of indazoles.

An alternative strategy involves the introduction of the azide group onto a pre-existing iodoindazole framework. This typically begins with a 3-iodo-5-nitro-1H-indazole intermediate. The nitro group can be reduced to an amino group, for example, using iron powder in the presence of ammonium (B1175870) chloride. chemicalbook.com The resulting 5-amino-3-iodo-1H-indazole can then be converted to the target compound, this compound, through diazotization followed by treatment with sodium azide.

A potential, though less common, route could involve the nucleophilic aromatic substitution of a suitable leaving group at the 5-position of a 3-iodoindazole with an azide salt.

| Starting Material | Reagents | Intermediate | Final Product | Reference |

| 3-Iodo-5-nitro-1H-indazole | Fe, NH4Cl | 5-Amino-3-iodo-1H-indazole | This compound | chemicalbook.com |

| 5-Amino-3-iodo-1H-indazole | 1. NaNO2, HCl 2. NaN3 | - | This compound | chemicalbook.com |

This table illustrates a multi-step synthetic sequence for the azidation of an iodoindazole.

Advanced Synthetic Methodologies and Process Optimization

Advanced synthetic strategies are crucial for efficiently producing complex molecules like this compound. These methods focus on achieving high regioselectivity, incorporating principles of green chemistry to enhance sustainability, and addressing the challenges of scaling the synthesis from the laboratory to an industrial setting.

Achieving the desired 3,5-disubstitution pattern on the 1H-indazole ring requires precise control over the regioselectivity of the functionalization reactions.

C3-Iodination: The introduction of an iodine atom at the C3 position of the indazole ring is a key step. The C3 position is susceptible to electrophilic substitution, particularly in the presence of a base. A common and effective method for the C3-iodination of N-unprotected indazoles involves using molecular iodine (I₂) in the presence of a base like potassium hydroxide (B78521) (KOH) in a polar aprotic solvent such as dimethylformamide (DMF). chim.it For substrates like 5-nitroindazole, N-iodosuccinimide (NIS) has been shown to be an effective iodinating agent, typically requiring elevated temperatures to achieve the desired transformation. google.com Metal-free halogenation techniques have also been developed, offering an environmentally friendlier alternative. nih.govrsc.org

Table 1: Selected Methods for Regioselective C3-Iodination of Indazoles

| Precursor | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Nitroindazole | N-Iodosuccinimide, DMF, 80°C | 3-Iodo-5-nitro-1H-indazole | Not specified | google.com |

| 1H-Indazole | I₂, KOH, DMF | 3-Iodo-1H-indazole | Good | chim.it |

| 2-Phenyl-2H-indazole | N-Iodosuccinimide (NIS), EtOH | No reaction | - | researchgate.net |

C5-Azidation via Sandmeyer-Type Reaction: The introduction of the azido group at the C5 position is most strategically accomplished from a 5-amino-3-iodo-1H-indazole precursor. This precursor can be obtained by the reduction of 3-iodo-5-nitro-1H-indazole, for which various methods like catalytic hydrogenation or reduction with metals (e.g., iron in acetic acid) are standard procedures.

The conversion of the 5-amino group to a 5-azido group is a classic transformation involving diazotization followed by a Sandmeyer-type reaction. organic-chemistry.orgwikipedia.org The aromatic amine is first treated with a nitrosating agent, such as sodium nitrite (B80452) (NaNO₂) in an acidic medium (e.g., HCl), at low temperatures (0–5 °C) to form a diazonium salt intermediate. sci-hub.segoogle.com This unstable intermediate is then reacted in situ with an azide source, typically sodium azide (NaN₃), to yield the desired 5-azidoindazole derivative with the release of nitrogen gas. organic-chemistry.orgwikipedia.org While this is a well-established reaction for anilines, its application to heterocyclic amines like aminoindazoles requires careful optimization of reaction conditions to manage the stability of the diazonium intermediate.

Table 2: General Conditions for Sandmeyer-Type Azidation

| Starting Material Type | Reagents and Conditions | Product Type | Key Considerations | Reference |

|---|---|---|---|---|

| Arylamine | 1. NaNO₂, aq. Acid, 0-5°C; 2. NaN₃ | Aryl azide | Diazonium salt is unstable; reaction is performed in one pot. | organic-chemistry.orgwikipedia.org |

| 5-Amino-1H-indazole | 1. NaNO₂, water; 2. KI | 5-Iodo-1H-indazole | Demonstrates diazotization feasibility on the indazole ring. | google.com |

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. benthamdirect.com Applying these principles to the synthesis of this compound can enhance its environmental profile and economic viability.

Greener Solvents: Traditional syntheses often rely on polar aprotic solvents like DMF. Green chemistry encourages the use of less hazardous alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG). organic-chemistry.orgresearchgate.net Notably, metal-free halogenations of indazoles have been successfully carried out in water, allowing for simple filtration of the product and avoiding toxic solvents. nih.govrsc.org

Catalysis: The use of efficient and recyclable catalysts is a cornerstone of green chemistry. For the synthesis of indazole derivatives, methods utilizing copper(I) oxide nanoparticles, which are low-cost and stable, have been reported. organic-chemistry.org Furthermore, metal-free catalytic systems, such as those using lemon peel powder or operating electrochemically, have been developed for indazole synthesis, avoiding the cost and toxicity associated with heavy metals. researchgate.netrsc.org

Energy Efficiency: Alternative energy sources can reduce reaction times and energy consumption. Microwave-assisted synthesis has been shown to produce indazoles in excellent yields more rapidly than conventional heating methods. ajrconline.org Similarly, ultrasound irradiation has been used to promote indazole synthesis efficiently. researchgate.net

Table 3: Green Chemistry Approaches in Indazole Synthesis

| Green Principle | Methodology | Example | Advantages | Reference |

|---|---|---|---|---|

| Green Solvents | Using water or PEG as the reaction medium | Synthesis of 2H-indazoles in PEG; Halogenation in water | Reduced toxicity, easier workup, biodegradability | nih.govrsc.orgorganic-chemistry.org |

| Green Catalysts | Using natural or metal-free catalysts | Lemon peel powder-catalyzed synthesis of 1H-indazoles | Low cost, biodegradable, non-toxic | researchgate.net |

| Energy Efficiency | Microwave or ultrasound irradiation | Microwave-assisted cyclization of hydrazones to indazoles | Faster reactions, higher yields, lower energy use | ajrconline.org |

These green principles could be integrated into the proposed synthesis of this compound. For instance, the C3-iodination could potentially be performed in water, and the reduction of the nitro group could utilize catalytic transfer hydrogenation with a recyclable catalyst.

Transitioning the synthesis of this compound from a laboratory setting to industrial production presents several significant challenges related to safety, cost, and process robustness.

Safety and Handling of Hazardous Reagents: The proposed synthesis involves two particularly hazardous steps.

Diazonium Salts: Aryl diazonium salts are notoriously unstable and can be explosive when isolated in dry form. On an industrial scale, they are almost exclusively generated and used in situ at low temperatures with strict thermal control to prevent decomposition.

Azides: Sodium azide is highly toxic. When combined with acids, it forms the volatile and extremely toxic hydrazoic acid (HN₃). Furthermore, azides can form explosive heavy metal salts if they come into contact with metals like copper, lead, or mercury, which requires careful selection of reactor materials. beilstein-journals.org

Process Optimization and Control: Each step of the synthesis would require rigorous optimization for large-scale production. This includes controlling reaction temperature, addition rates, and mixing to ensure consistent product quality and yield while minimizing byproduct formation. Purification methods must also be scalable; while laboratory syntheses rely on chromatography, industrial processes favor crystallization, distillation, or extraction.

Continuous Flow Technology: To mitigate the risks associated with unstable intermediates like diazonium salts and azides, continuous flow processing is an increasingly attractive option for industrial synthesis. beilstein-journals.org In a flow reactor, small amounts of reagents are continuously mixed and reacted, minimizing the volume of hazardous material present at any given moment. This technology allows for better thermal control and safer handling of potentially explosive reactions, making the synthesis of compounds like this compound more feasible on a large scale. beilstein-journals.org

Table 4: Scale-Up Challenges and Potential Solutions

| Challenge | Associated Risk | Potential Solution | Reference |

|---|---|---|---|

| Use of Diazonium Salts | Thermal instability, explosive potential | In situ generation at low temperatures; strict thermal monitoring; continuous flow processing | sci-hub.se |

| Use of Sodium Azide | High toxicity; formation of explosive metal azides | Use of appropriate personal protective equipment; avoidance of heavy metal contact; continuous flow processing to minimize inventory | beilstein-journals.org |

| Exothermic Reactions | Runaway reactions | Precise control of reagent addition rates and cooling; use of flow reactors for superior heat transfer | beilstein-journals.org |

While direct reports on the industrial synthesis of this compound are not available, the feasibility of scaling up syntheses of other halogenated and functionalized indazoles has been demonstrated, suggesting that with appropriate engineering controls and process optimization, its production is achievable. nih.govrsc.org

Iii. Reactivity Profiles and Mechanistic Investigations of 5 Azido 3 Iodo 1h Indazole

Reactivity of the Azido (B1232118) Group in 5-Azido-3-iodo-1H-indazole

The reactivity of the azido moiety (-N₃) is central to the synthetic utility of azide-containing molecules. This functional group can act as a 1,3-dipole in cycloaddition reactions or be reduced to a primary amine, providing a gateway to further functionalization.

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

The azide (B81097) group is a quintessential 1,3-dipole for use in [3+2] cycloaddition reactions, most notably the Huisgen cycloaddition, to form five-membered heterocyclic rings like 1,2,3-triazoles. wikipedia.org These reactions are highly valued for their reliability and high atom economy.

Thermal Huisgen Cycloadditions

The classical Huisgen 1,3-dipolar cycloaddition involves the reaction of an azide with an alkyne under thermal conditions. wikipedia.org This reaction is a concerted process that typically requires elevated temperatures and can lead to a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles) when asymmetrical alkynes are used. wikipedia.orgorganic-chemistry.org No studies have been published detailing the thermal cycloaddition of this compound with any alkyne partner.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a "click chemistry" reaction. nih.gov It provides exclusive formation of the 1,4-disubstituted 1,2,3-triazole regioisomer from a terminal alkyne and an azide. organic-chemistry.orgnih.gov The reaction proceeds under mild conditions, often in aqueous solvents, and is catalyzed by a copper(I) source, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate. wikipedia.org The reaction is exceptionally robust and tolerates a wide array of functional groups. nih.gov While this reaction is widely used for countless azides, there is no specific literature describing its application to this compound. The reaction of organic azides with 1-iodoalkynes under copper catalysis is also known, yielding 5-iodo-1,4,5-trisubstituted-1,2,3-triazoles, but again, no examples involving the title compound are documented. nih.govnih.gov

Table 1: General Conditions for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Parameter | Typical Condition |

| Azide Substrate | This compound (Hypothetical) |

| Alkyne Substrate | Various terminal alkynes (Hypothetical) |

| Catalyst | CuSO₄·5H₂O / Sodium Ascorbate; CuI |

| Ligand (Optional) | Tris(benzyltriazolylmethyl)amine (TBTA) |

| Solvent | t-BuOH/H₂O, DMF, DMSO |

| Temperature | Room Temperature |

This table represents general, hypothetical conditions and is not based on published data for this compound.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of copper catalysts in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne (B158145), which reacts rapidly with azides without the need for a metal catalyst. enamine.net The driving force is the relief of ring strain in the cyclooctyne upon forming the triazole ring. enamine.net Various cyclooctyne derivatives, such as dibenzoannulated cyclooctyne (DBCO), have been developed to tune reactivity. enamine.net There are no published reports of this compound undergoing SPAAC reactions.

Table 2: Common Cyclooctynes Used in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

| Cyclooctyne Reagent | Abbreviation |

| Dibenzoannulated cyclooctyne | DBCO |

| Bicyclononyne | BCN |

| Azacyclooctyne | AZA |

| Monofluorinated cyclooctyne | MFCO |

This table lists common reagents for SPAAC; their reaction with this compound has not been documented.

Other Click Chemistry Modalities Involving the Azido Moiety

Beyond CuAAC and SPAAC, the azido group can participate in other click-type reactions, such as the Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which yields the 1,5-regioisomer of the triazole. wikipedia.org Additionally, azides can react with electron-deficient alkenes in thermal [3+2] cycloadditions. No research has been found applying these alternative modalities to this compound.

Reduction Reactions of the Azido Moiety to Amines

The reduction of an azide to a primary amine is a fundamental and widely used transformation in organic synthesis. This conversion can be achieved using a variety of reagents and conditions, offering a mild alternative to the reduction of nitro compounds. organic-chemistry.org Common methods include catalytic hydrogenation (e.g., H₂, Pd/C), the Staudinger reaction (using phosphines like PPh₃ followed by hydrolysis), and reduction with metal hydrides (e.g., LiAlH₄) or other reagents like tin(II) chloride. organic-chemistry.orgnih.gov

While a synthetic procedure for 5-amino-3-iodo-1H-indazole exists, the documented route starts from the reduction of 3-iodo-5-nitro-1H-indazole using iron powder and ammonium (B1175870) chloride, not from this compound. chemicalbook.com Therefore, there is no specific, published protocol for the reduction of the azido group on the title compound.

Table 3: Common Reagents for the Reduction of Organic Azides to Primary Amines

| Reagent/Method | Typical Conditions |

| Catalytic Hydrogenation | H₂ (gas), Pd/C, in MeOH or EtOH |

| Staudinger Reaction | 1. PPh₃, THF; 2. H₂O |

| Metal Hydrides | LiAlH₄, THF |

| Transfer Hydrogenation | HCOOH, Pd/C |

| Metal-based | SnCl₂, HCl |

This table lists general methods for azide reduction; their efficacy in reducing this compound has not been reported.

Other Transformations Involving the Azido Group

The azido group is a high-energy functional group known for its diverse reactivity. mdpi.com Beyond serving as a precursor to amines, it can participate in a variety of transformations. One of the most prominent reactions of organic azides is the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. This transformation, particularly the copper-catalyzed version (CuAAC or "click chemistry"), allows for the efficient and regioselective formation of triazole rings under mild conditions. The 5-azido group on the indazole ring is expected to readily undergo such cycloadditions, providing a powerful tool for linking the indazole core to other molecular fragments.

Another important transformation is the Staudinger reaction, where the azide reacts with a phosphine (B1218219), such as triphenylphosphine, to form an aza-ylide intermediate. This intermediate can then be hydrolyzed to yield a primary amine and the corresponding phosphine oxide. This reaction provides a mild method for the reduction of the azido group to an amine. Furthermore, organic azides can undergo thermal or photochemical decomposition to generate highly reactive nitrene intermediates, which can then participate in various insertion or rearrangement reactions. However, the high temperatures required for thermal decomposition might not always be compatible with other functional groups on the molecule. beilstein-journals.org

Reactivity of the Iodo Group at C-3 of this compound

The carbon-iodine bond at the C-3 position of the indazole ring is a key site for synthetic modification, primarily through transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, makes this compound an excellent substrate for these transformations. chim.it

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The 3-iodo-1H-indazole scaffold is a competent coupling partner in several of these named reactions, allowing for the introduction of a wide range of substituents at this position. mdpi.com The presence of the azido group at C-5 is generally well-tolerated under the mild conditions often employed in these reactions.

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide, catalyzed by a palladium(0) complex. libretexts.org This reaction is widely used for the formation of C(sp²)-C(sp²) bonds, making it ideal for the arylation or vinylation of the indazole C-3 position.

The reaction typically proceeds via a catalytic cycle involving the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org For substrates like 3-iodoindazoles, common catalysts include Pd(PPh₃)₄ or combinations of a palladium precursor like Pd(OAc)₂ with a phosphine ligand. nih.govnih.gov A base, such as K₂CO₃, K₃PO₄, or Na₂CO₃, is essential for the activation of the boronic acid. nih.govnih.gov The reaction is often carried out in solvent mixtures like DME/water or dioxane/water. nih.govthieme-connect.de

| Boronic Acid Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | High |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | ~95 |

| 2-Furylboronic acid | PdCl₂(dppf) | Na₂CO₃ | BMImBF₄ | 110 | 95 |

| N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | High |

Data in the table is based on Suzuki-Miyaura couplings performed on analogous 3-iodo or 5-bromo-indazole substrates. mdpi.comnih.govthieme-connect.de

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is exceptionally useful for introducing alkynyl moieties onto the indazole core, which can serve as versatile handles for further synthetic transformations.

The catalytic system for the Sonogashira reaction typically involves a palladium(0) catalyst, a copper(I) co-catalyst (usually CuI), and an amine base (such as triethylamine (B128534) or diisopropylamine), which also often serves as the solvent. libretexts.orgorganic-chemistry.org The reaction mechanism is thought to involve separate but interconnected palladium and copper cycles. The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. libretexts.org

| Alkyne Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 70 | High |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 70 | ~85 |

| Propargyl alcohol | PdCl₂(PPh₃)₂ | - | [TBP][4EtOV] | 55 | ~80-85 |

| 1-Ethynyl-1-cyclohexanol | PdCl₂(PPh₃)₂ | - | [TBP][4EtOV] | 55 | ~80 |

Data in the table is based on Sonogashira couplings performed on analogous iodoaromatic or 3-iodo-indole substrates. thieme-connect.debeilstein-journals.org

The Heck reaction facilitates the coupling of an unsaturated halide (like 3-iodo-1H-indazole) with an alkene in the presence of a palladium catalyst and a base. researchgate.net This reaction results in the formation of a substituted alkene, providing a direct method for the vinylation of the indazole C-3 position.

The reaction is typically catalyzed by palladium sources like Pd(OAc)₂ in combination with phosphine ligands. A base, often a tertiary amine like Et₃N or a carbonate, is required to neutralize the hydrogen halide formed during the reaction. Studies on the Heck coupling of 3-iodoindazoles with methyl acrylate (B77674) have shown this to be an effective strategy for creating 3-indazolylpropenoates, which are valuable intermediates for synthesizing other biologically relevant molecules. researchgate.net It has been noted that protection of the indazole N-H group can sometimes be necessary to prevent the formation of by-products. researchgate.net

| Alkene Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Methyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | CH₃CN | 80 | ~80-90 |

| Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 100 | Moderate |

| Ethyl acrylate | Na₂PdCl₄ / ˢSPhos | Na₂CO₃ | CH₃CN/H₂O | MW | ~99 |

| Acrylic acid | Pd(OAc)₂ / TXPTS | Na₂CO₃ | CH₃CN/H₂O | Reflux | ~98 |

Data in the table is based on Heck couplings performed on analogous 3-iodo-indazole or 5-iodo-indole substrates. researchgate.netnih.gov

The Stille coupling reaction involves the palladium-catalyzed coupling of an organic halide with an organotin compound (organostannane). wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents to air and moisture. wikipedia.orgorganic-chemistry.org

The catalytic cycle of the Stille reaction is similar to other palladium-catalyzed couplings, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The transmetalation step involves the transfer of an organic group from the tin atom to the palladium center. A variety of palladium catalysts, such as Pd(PPh₃)₄ or Pd(OAc)₂, can be used. While highly versatile, a significant drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the reaction mixture. organic-chemistry.org This reaction can be used to couple this compound with various aryl, vinyl, or alkyl stannanes.

| Organostannane Partner | Catalyst System | Additives | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 110 | Good |

| Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | - | THF | 60 | High |

| Tributyl(2-furyl)stannane | Pd₂(dba)₃ / P(furyl)₃ | CuI | NMP | RT | ~90 |

| (Cyclopropanoyl)tributylstannane | PdCl₂(PPh₃)₂ | - | Toluene | Reflux | ~70 |

Data in the table is based on general Stille coupling conditions and reactions on analogous stannylindole substrates. wikipedia.orgorganic-chemistry.orgresearchgate.net

Other Metal-Catalyzed Coupling Reactions (e.g., Negishi, Buchwald-Hartwig Amination)

The C-3 iodo-substituent of the indazole ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. While specific studies on this compound are limited, the reactivity of analogous 3-iodoindazoles, particularly those bearing electron-withdrawing groups, provides valuable insights into its expected chemical behavior.

Negishi Coupling: This reaction, which couples organozinc compounds with organic halides, is a powerful tool for C-C bond formation. The C-3 iodo group of the indazole is an excellent electrophilic partner for such couplings. The presence of the electron-withdrawing azido group at the C-5 position is anticipated to enhance the electrophilicity of the C-3 carbon, thereby facilitating the oxidative addition step in the catalytic cycle of the Negishi reaction. While no specific examples for this compound are documented, related 3-iodoindazoles readily participate in Negishi couplings.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the synthesis of arylamines from aryl halides. wikipedia.orgorganic-chemistry.orglibretexts.org The C-3 iodo-substituent of this compound is a suitable substrate for this transformation, allowing for the introduction of a wide range of primary and secondary amines at this position. The reaction typically employs a palladium catalyst in conjunction with a suitable phosphine ligand and a base. The azido group at C-5 is generally stable under these conditions, allowing for chemoselective amination at the C-3 position. Studies on the Buchwald-Hartwig amination of other 3-iodoindazoles have demonstrated the feasibility of this reaction. For instance, the amination of various bromo-indazoles has been successfully achieved, suggesting that the more reactive iodo-analogue would also be a competent substrate. nih.gov

| Coupling Reaction | Catalyst/Ligand | Base | Potential Product |

| Negishi | Pd(PPh₃)₄ | - | 5-Azido-3-aryl-1H-indazole |

| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 5-Azido-3-(arylamino)-1H-indazole |

Nucleophilic Substitution Reactions at the C-3 Position

The C-3 position of the indazole ring, when substituted with a good leaving group like iodine, is susceptible to nucleophilic substitution reactions. However, direct SNAr reactions at the C-3 position of 3-haloindazoles are generally challenging due to the electron-rich nature of the heterocyclic ring. The presence of the strongly electron-withdrawing azido group at the C-5 position in this compound is expected to activate the ring towards nucleophilic attack, making such substitutions more feasible. For instance, studies on 3-nitro-1,2,4-triazoles have shown that the nitro group can be displaced by nucleophiles. osi.lv While direct displacement of the C-3 iodine by common nucleophiles might still require harsh conditions, metal-catalyzed nucleophilic substitution reactions offer a milder alternative.

Reactivity of the Indazole Core of this compound

The indazole ring system possesses its own characteristic reactivity, primarily centered around the acidic N-H proton and the susceptibility of the aromatic core to electrophilic attack.

N-H Acidity and Deprotonation Studies

The proton at the N-1 position of the indazole ring is acidic and can be removed by a suitable base to generate the corresponding indazolide anion. The acidity of this proton is influenced by the substituents on the benzene (B151609) ring. The presence of the electron-withdrawing azido and iodo groups in this compound is expected to increase the N-H acidity compared to unsubstituted indazole. This enhanced acidity facilitates the deprotonation step, which is often the initial step in N-alkylation and N-arylation reactions.

N-Alkylation and N-Arylation Strategies

The deprotonated indazolide anion is a potent nucleophile and readily reacts with various electrophiles, leading to N-alkylation or N-arylation. A common challenge in the N-functionalization of indazoles is the formation of a mixture of N-1 and N-2 isomers. d-nb.infonih.govbeilstein-journals.orgnih.gov The regioselectivity of these reactions is influenced by several factors, including the nature of the electrophile, the base, the solvent, and the substituents on the indazole ring.

For this compound, the steric hindrance at the C-3 position due to the iodo group might disfavor the formation of the N-2 isomer to some extent. However, electronic effects also play a crucial role. Studies on the N-alkylation of substituted indazoles have shown that electron-withdrawing groups at the C-7 position can lead to excellent N-2 regioselectivity. d-nb.info Conversely, other substitution patterns might favor N-1 functionalization.

Table of Regioselectivity in Indazole N-Alkylation

| Indazole Substrate | Alkylating Agent | Base/Solvent | Major Product | Reference |

| 1H-Indazole-3-carboxamide | n-Pentyl bromide | NaH / THF | N-1 | d-nb.info |

| 7-Nitro-1H-indazole | n-Pentyl bromide | NaH / THF | N-2 | d-nb.info |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH / DMF | N-2 (slight excess) | nih.gov |

Electrophilic Aromatic Substitution on the Indazole Ring (Excluding C-3 and C-5)

The indazole ring can undergo electrophilic aromatic substitution reactions, although it is generally less reactive than benzene. The directing effect of the existing substituents is crucial in determining the position of the incoming electrophile. The indazole ring itself is considered an electron-rich system. However, in this compound, both the iodo and azido groups are deactivating towards electrophilic aromatic substitution. msu.edu The azido group is a moderately deactivating group, while the iodo group is weakly deactivating. Both are ortho-, para-directing.

Given that positions 3 and 5 are already substituted, the potential sites for electrophilic attack are C-4, C-6, and C-7. The directing effects of the existing substituents would need to be carefully considered to predict the outcome of such reactions. It is likely that harsh reaction conditions would be required to achieve electrophilic substitution on this deactivated ring system.

Concurrent and Sequential Reactivity of Azido and Iodo Moieties in this compound

The presence of both an aryl azide and an aryl iodide on the same molecule opens up possibilities for selective and sequential functionalization. The relative reactivity of these two groups can be exploited to perform a variety of transformations in a controlled manner.

Aryl iodides are well-known to participate in a wide range of palladium-catalyzed cross-coupling reactions. Aryl azides, on the other hand, can undergo reactions such as cycloadditions (e.g., "click" chemistry), reductions to amines, or reactions involving nitrene intermediates.

The chemoselectivity of reactions on molecules containing both an aryl iodide and an aryl azide is dependent on the reaction conditions and the catalyst used. For instance, it is possible to selectively perform a Suzuki cross-coupling reaction on the aryl iodide moiety while leaving the azide group intact. researchgate.net This allows for the introduction of a new substituent at the C-3 position, followed by subsequent transformation of the azido group at the C-5 position. This sequential functionalization strategy provides a powerful approach for the synthesis of highly substituted and complex indazole derivatives. The ability to perform these reactions sequentially allows for a modular approach to the synthesis of diverse chemical libraries based on the this compound scaffold.

Chemoselectivity and Regioselectivity Challenges in Dual Functionalization

While the distinct nature of the iodo and azido groups provides a strong basis for orthogonal reactivity, challenges in chemoselectivity and regioselectivity can arise, particularly when attempting dual functionalization or when using reagents that are not perfectly selective.

Chemoselectivity Challenges:

A primary chemoselectivity challenge lies in the potential for a single reagent to react with both functional groups. For instance, strong reducing agents like lithium aluminum hydride (LiAlH4) would likely reduce the azide and could also potentially affect the C-I bond through reductive dehalogenation. Similarly, certain highly reactive organometallic reagents used for metal-halogen exchange at the C-I bond might interact with the electrophilic nitrogen of the azide.

Another consideration is the stability of the azido group under the conditions required for C-I bond functionalization. Prolonged heating, which is sometimes necessary for less reactive cross-coupling partners, can lead to the thermal decomposition of the azide, potentially forming a highly reactive nitrene intermediate that could lead to a mixture of undesired products.

Regioselectivity Challenges:

Regioselectivity issues can be particularly pertinent when considering reactions that could occur at multiple sites on the indazole ring system. The indazole core itself has two nitrogen atoms, N1 and N2, which can undergo reactions such as N-alkylation or N-arylation. The presence of the electron-withdrawing iodo and azido groups can influence the nucleophilicity and accessibility of these nitrogen atoms. For example, in the N-alkylation of a 3-iodoindazole, the ratio of N1 to N2 alkylation can be highly dependent on the reaction conditions, such as the choice of base and solvent. thieme-connect.com

Furthermore, the electronic properties of the iodo and azido substituents can influence the regioselectivity of electrophilic aromatic substitution on the benzene ring of the indazole, although such reactions are less common on an already substituted ring. The directing effects of the existing substituents would need to be carefully considered for any planned electrophilic addition.

In the context of dual functionalization, the order of reactions becomes a critical parameter for overcoming these challenges. As mentioned, addressing the C3-iodo position first with milder cross-coupling conditions is often the more prudent strategy to avoid compromising the integrity of the C5-azido group. Subsequent reaction of the azide can then be carried out under a wider range of conditions without the risk of interfering with the newly formed bond at C3.

Table 2: Potential Side Reactions and Selectivity Issues

| Desired Reaction | Potential Side Reaction | Functional Group(s) Involved | Mitigation Strategy |

| C3 Cross-Coupling | Azide Decomposition | C5-Azido | Use of milder reaction conditions, shorter reaction times, and catalysts that operate at lower temperatures. |

| C5 Azide Reduction | C3 Dehalogenation | C3-Iodo, C5-Azido | Use of chemoselective reducing agents (e.g., H2/Pd-C for azide reduction, which may also affect the C-I bond under certain conditions; careful selection is needed). |

| N-Alkylation | Mixture of N1 and N2 isomers | Indazole Nitrogens | Optimization of reaction conditions (base, solvent) to favor the desired regioisomer. thieme-connect.com |

Iv. Derivatization Strategies and Functionalization of 5 Azido 3 Iodo 1h Indazole

Synthesis of N-1 Substituted 5-Azido-3-iodo-1H-indazole Derivatives (e.g., 1-Trityl derivative)

Modification at the N-1 position of the indazole ring is a common and critical step in its derivatization. This substitution not only prevents tautomerization but also modulates the electronic properties of the heterocyclic system and provides a key handle for introducing a wide array of substituents.

Protecting groups are temporarily introduced to a functional group to prevent it from reacting during subsequent synthetic steps. nih.govacs.org For the indazole N-1 position, this strategy is employed to direct reactivity towards the C-3 or C-5 positions. The choice of protecting group is crucial; it must be stable under the conditions of subsequent reactions and easily removable without affecting the newly installed functionalities. nih.gov

A prominent example is the introduction of a trityl (triphenylmethyl, Tr) group. The bulky trityl group selectively attaches to the less sterically hindered N-1 position and provides significant stability. The synthesis of 1-trityl-5-azaindazole derivatives has been described, showcasing a methodology applicable to this compound. wikipedia.orgacs.org This protection allows for selective Ullmann coupling reactions at the C-3 position. wikipedia.orgacs.org Other common N-protecting groups for indazoles and related heterocycles include acetyl (Ac), benzyl (B1604629) (Bn), and tert-butyloxycarbonyl (Boc), each with distinct removal conditions, allowing for tailored synthetic routes. researchgate.net

Direct alkylation or arylation at the N-1 position is a primary strategy for introducing permanent functional diversity. A significant challenge in the N-alkylation of indazoles is controlling the regioselectivity between the N-1 and N-2 positions. mdpi.commdpi.com The outcome is often influenced by the reaction conditions, including the base, solvent, and the nature of the electrophile, as well as by the electronic and steric effects of substituents already on the indazole ring. mdpi.commdpi.comrsc.org

Research has shown that specific conditions can strongly favor N-1 substitution. For instance, the use of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) has proven to be a promising system for achieving high N-1 selectivity in the alkylation of various substituted indazoles. mdpi.commdpi.com This protocol is effective for a wide range of alkylating agents, including primary alkyl halides. mdpi.commdpi.com This method provides a reliable pathway to synthesize a variety of N-1 substituted this compound derivatives, installing functional "handles" for further diversification or to directly modulate biological activity. nih.gov

| Base | Solvent | Typical Electrophile | Predominant Isomer | Reference |

|---|---|---|---|---|

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Alkyl Bromide | N-1 | mdpi.commdpi.com |

| Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | Alkyl Halide | Mixture of N-1/N-2 | rsc.org |

| Cesium Carbonate (Cs₂CO₃) | Acetonitrile (MeCN) | Alkyl Halide | N-1 | mdpi.com |

Multi-Component Reactions Incorporating this compound as a Core Building Block

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, are powerful tools for rapidly generating molecular complexity. researchgate.netrsc.org The this compound scaffold is well-suited for use in MCRs, either by participating directly through one of its functional groups or by serving as a platform for post-MCR modifications.

The azide (B81097) functionality is known to participate in several MCRs. For instance, in isocyanide-based MCRs like the Ugi reaction, azides can be used as components to generate tetrazoles and other nitrogen-rich heterocycles. nih.govacs.org A hypothetical Ugi-azide reaction could involve this compound, an isocyanide, a carbonyl compound, and an acid to generate a complex, highly substituted product in a single step.

Alternatively, the azide can be converted into a primary amine via Staudinger reduction, which can then be used as a component in classic MCRs like the Mannich or Biginelli reactions. mdpi.commdpi.com The true power of using this scaffold in MCRs lies in the retention of the iodo group, which remains available for subsequent cross-coupling reactions, thereby combining the efficiency of MCRs with the reliability of palladium-catalyzed functionalization.

| MCR Type | Component 1 | Component 2 | Component 3 | Component 4 | Potential Product |

|---|---|---|---|---|---|

| Ugi-Azide | This compound | Isocyanide | Aldehyde/Ketone | Ammonium (B1175870) Chloride | 1,5-disubstituted tetrazole appended to indazole |

Library Synthesis Approaches Utilizing this compound for Diversification

The generation of chemical libraries around a "privileged scaffold"—a molecular framework known to bind to multiple biological targets—is a cornerstone of modern drug discovery. nih.gov The indazole nucleus is considered such a scaffold, and this compound is an ideal starting point for library synthesis due to its multiple, orthogonally reactive sites.

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules from a common starting material. wikipedia.org Using this compound, a divergent synthetic strategy can be implemented to rapidly access a large chemical space. wikipedia.orgrsc.org A typical workflow could be:

N-1 Derivatization: A small set of diverse alkyl or aryl groups are introduced at the N-1 position of the core scaffold.

C-3 Diversification: Each of the N-1 substituted products is then subjected to palladium-catalyzed cross-coupling reactions (e.g., Suzuki) with a library of boronic acids, creating an array of bi-substituted indazoles.

C-5 Diversification: Finally, each product from the previous step is reacted via CuAAC with a library of terminal alkynes.

This three-dimensional diversification strategy allows for the exponential generation of unique compounds from a single, versatile starting block. The robust and high-yielding nature of the reactions involved (N-alkylation, Suzuki coupling, and CuAAC) makes this approach amenable to high-throughput and automated synthesis platforms, enabling the production of large libraries for screening campaigns. whiterose.ac.uk The use of azido-functionalized scaffolds for generating such combinatorial libraries is a well-established and powerful approach. nih.gov

V. Spectroscopic and Computational Elucidation of 5 Azido 3 Iodo 1h Indazole and Its Reaction Intermediates

Advanced Spectroscopic Characterization of 5-Azido-3-iodo-1H-indazole

The precise architecture of this compound can be determined through a suite of advanced spectroscopic methods. Each technique provides unique insights into the molecular framework, from connectivity and spatial relationships to vibrational modes and exact mass.

High-resolution NMR spectroscopy is an indispensable tool for mapping the covalent framework of a molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be employed to unambiguously assign all proton and carbon resonances.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring. The electron-withdrawing nature of the iodo and azido (B1232118) groups, along with their positions, would influence the chemical shifts of the remaining protons. The ¹³C NMR spectrum would reveal the resonances for all seven carbon atoms in the indazole core.

Two-dimensional NMR techniques are crucial for establishing connectivity. An HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached. libretexts.org An HMBC experiment, on the other hand, reveals longer-range correlations between protons and carbons (typically over two to three bonds), which is vital for identifying quaternary carbons and piecing together the molecular structure. libretexts.orgsdsu.edu

Interactive Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in DMSO-d₆

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | HSQC Correlation | Key HMBC Correlations (¹H to ¹³C) |

| 1 (N-H) | 13.5 (br s) | - | - | C3, C7a |

| 3 | - | 95.0 | - | - |

| 4 | 7.80 (d) | 125.0 | Yes | C5, C7a |

| 5 | - | 140.0 | - | - |

| 6 | 7.20 (dd) | 115.0 | Yes | C4, C7a |

| 7 | 7.60 (d) | 120.0 | Yes | C5, C6 |

| 7a | - | 145.0 | - | - |

Note: Chemical shifts are hypothetical and referenced to a standard solvent signal. Coupling constants (J) would provide further structural information.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₇H₄IN₅), the expected monoisotopic mass would be calculated with high precision.

Tandem Mass Spectrometry (MS/MS) would be used to probe the fragmentation pathways of the molecule. medscape.com By selecting the molecular ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is generated. This pattern provides valuable information about the molecule's structure and the relative stability of its constituent parts. For instance, the loss of dinitrogen (N₂) from the azido group is a common and diagnostic fragmentation pathway for aryl azides.

Interactive Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Putative Fragment |

| [M+H]⁺ | 285.9566 | Intact Molecule |

| [M-N₂]⁺ | 257.9505 | Loss of dinitrogen from azido group |

| [M-I]⁺ | 158.0518 | Loss of iodine atom |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb light at characteristic frequencies, making these methods excellent for functional group identification.

For this compound, the most prominent and diagnostic peak in the IR spectrum would be the strong, sharp absorption corresponding to the asymmetric stretching vibration of the azido (-N₃) group, typically appearing around 2100-2150 cm⁻¹. Other important vibrations would include N-H stretching of the indazole ring, C-H stretching of the aromatic ring, and various C=C and C-N stretching modes within the heterocyclic system. Raman spectroscopy would be particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum. irdg.org

Interactive Table 3: Characteristic Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch | 3300-3100 | 3300-3100 |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Azide (B81097) (N₃) Asymmetric Stretch | ~2120 | Weak or Inactive |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |

| Azide (N₃) Symmetric Stretch | ~1250 | Strong |

| C-I Stretch | ~500 | ~500 |

Single-crystal X-ray crystallography provides the definitive, unambiguous determination of a molecule's three-dimensional structure in the solid state. mdpi.com This technique would yield precise bond lengths, bond angles, and torsion angles for this compound, confirming the connectivity established by NMR. Furthermore, it would reveal details about the planarity of the indazole ring system and the geometry of the azido and iodo substituents.

Of significant interest would be the analysis of intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the indazole N-H group and potential π-π stacking interactions between the aromatic rings. These non-covalent interactions are crucial in determining the packing of molecules in the solid state.

Interactive Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105 |

| Z (molecules/unit cell) | 4 |

| Key Intermolecular Interaction | N-H···N hydrogen bonding |

Computational Chemistry and Theoretical Studies of this compound

Computational chemistry provides a powerful theoretical framework to complement experimental findings. These methods can predict molecular properties, rationalize observed reactivity, and offer insights into electronic structure that are not directly accessible through experimentation.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net For this compound, DFT calculations could be used to:

Optimize the molecular geometry: The calculated bond lengths and angles can be compared with experimental data from X-ray crystallography to validate the computational model.

Predict spectroscopic properties: Vibrational frequencies (IR and Raman) and NMR chemical shifts can be calculated and compared with experimental spectra to aid in assignments.

Analyze the electronic distribution: The distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) can be visualized. The MEP map would highlight regions of positive and negative electrostatic potential, indicating sites susceptible to nucleophilic or electrophilic attack.

Quantify reactivity: The energies of the HOMO and LUMO are important indicators of a molecule's reactivity. A small HOMO-LUMO gap generally suggests higher reactivity. electrochemsci.orgresearchgate.net

Interactive Table 5: Predicted Results from DFT Calculations (B3LYP/6-311G ) on this compound**

| Property | Predicted Value/Observation |

| Optimized Geometry | Planar indazole ring |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.0 eV |

| HOMO-LUMO Gap | 4.5 eV |

| Molecular Electrostatic Potential | Negative potential localized on the terminal nitrogen atoms of the azido group and the N2 atom of the indazole ring. |

| Dipole Moment | ~3.5 D |

Molecular Dynamics Simulations of Reaction Pathways and Intermediates

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic evolution of chemical reactions involving this compound, providing insights that are often inaccessible through experimental means alone. By simulating the atomic motions over time, MD can map out the complex energy landscapes of its reactions, revealing the transient intermediates and transition states that govern the reaction pathways.

Advanced techniques such as metadynamics are particularly useful for exploring the reaction coordinates of processes like thermal decomposition or cycloaddition reactions of the azide group. scispace.comarxiv.orgresearchgate.net In a hypothetical metadynamics simulation of the thermal decomposition of this compound, a collective variable (CV) could be defined to describe the N-N bond cleavage of the azide. The simulation would then explore the free energy surface along this CV, as illustrated in the hypothetical data below.

| Collective Variable (Å) | Free Energy (kcal/mol) | Description |

|---|---|---|

| 1.24 | 0.0 | Reactant (Ground State) |

| 1.85 | 35.2 | Transition State 1 |

| 2.50 | 15.8 | Nitrene Intermediate |

| ... | ... | ... |

These simulations can elucidate the conformational changes within the indazole ring system during the reaction and the influence of the iodo substituent on the stability of intermediates. For instance, MD simulations could reveal whether the formation of a nitrene intermediate is a concerted or stepwise process and how solvent molecules might influence the reaction pathway. arxiv.org

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) provide a statistical framework to predict the reactivity of this compound based on its molecular descriptors. researchgate.net This approach is particularly valuable for systematically evaluating the impact of substituents on the indazole core and predicting the reactivity of a series of related compounds without the need for extensive experimental or high-level computational studies.

A QSRR model for the reactivity of this compound in a specific reaction, such as a 1,3-dipolar cycloaddition, would begin with the calculation of a wide range of molecular descriptors. These can be categorized as electronic (e.g., HOMO-LUMO gap, Mulliken charges), steric (e.g., molecular volume, surface area), and topological (e.g., connectivity indices).

Subsequently, a statistical method, such as multiple linear regression (MLR) or a more sophisticated machine learning algorithm like a deep neural network (DNN), is used to build a mathematical model that correlates a subset of these descriptors with the experimentally determined or computationally calculated reaction rate or activation energy. researchgate.net A hypothetical QSRR model for predicting the activation energy (Ea) of a reaction might take the following form:

Ea = c₀ + c₁σₚ + c₂LUMO + c₃V

Where:

σₚ is the Hammett constant for the substituent at the 5-position (azido group).

LUMO is the energy of the Lowest Unoccupied Molecular Orbital.

V is the van der Waals volume of the substituent at the 3-position (iodo group).

c₀, c₁, c₂, c₃ are coefficients determined from the regression analysis.

The predictive power of the QSRR model is then validated using a test set of molecules that were not used in the model's development.

| Descriptor | Value | Correlation Coefficient |

|---|---|---|

| LUMO Energy | -1.2 eV | -0.85 |

| HOMO-LUMO Gap | 4.5 eV | -0.78 |

| Dipole Moment | 3.2 D | 0.65 |

Prediction of Reactivity, Selectivity, and Spectroscopic Properties via Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), are indispensable for accurately predicting the reactivity, selectivity, and spectroscopic properties of this compound. nih.govacs.orgnih.gov

Reactivity and Selectivity: DFT calculations can be employed to map out the potential energy surface of a reaction, allowing for the determination of activation energies and the structures of transition states. mdpi.comnih.gov For instance, in a [3+2] cycloaddition reaction involving the azide group, DFT can predict whether the reaction proceeds via a concerted or stepwise mechanism and can also predict the regioselectivity by comparing the activation barriers for the formation of different regioisomers. researchgate.net The effect of substituents on the azide's reactivity can also be systematically studied, providing insights into how electron-donating or electron-withdrawing groups at various positions on the indazole ring would modulate the reaction rate. nih.gov

Spectroscopic Properties: Computational models are also highly effective at predicting various spectroscopic properties of this compound.

Infrared (IR) Spectroscopy: By performing frequency calculations on the optimized geometry of the molecule, the vibrational modes can be determined. nih.gov This allows for the prediction of the IR spectrum, including the characteristic stretching frequency of the azide group (typically around 2100 cm⁻¹) and the C-I bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with good accuracy, aiding in the interpretation of experimental NMR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, providing information about the absorption wavelengths in the UV-Vis spectrum.

A hypothetical table of computationally predicted spectroscopic data for this compound is presented below.

| Property | Predicted Value |

|---|---|

| Azide Stretch (IR) | 2115 cm⁻¹ |

| ¹H NMR (H4) | 7.8 ppm |

| ¹³C NMR (C3) | 95 ppm |

| λmax (UV-Vis) | 285 nm |

These computational predictions, when correlated with experimental data, provide a comprehensive understanding of the electronic structure and chemical behavior of this compound.

Vi. Potential Applications of 5 Azido 3 Iodo 1h Indazole in Complex Molecule Synthesis

Development of Bioorthogonal Probes and Tags via Click Chemistry Strategies

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The azide (B81097) functional group is a cornerstone of bioorthogonal chemistry, primarily through its participation in click chemistry reactions. nih.gov 5-Azido-3-iodo-1H-indazole is an excellent scaffold for creating bioorthogonal probes and tags due to the presence of the C5-azido group.

The most widely used bioorthogonal reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage. organic-chemistry.orgnih.gov A probe molecule based on the this compound scaffold can be "clicked" onto a biomolecule (e.g., a protein, nucleic acid, or glycan) that has been metabolically or genetically engineered to contain a terminal alkyne. The indazole core itself can impart desirable properties, such as fluorescence or binding affinity to a target protein.

For applications in living cells where the toxicity of copper is a concern, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is the preferred method. nih.govresearchgate.net In SPAAC, the azide reacts with a strained cyclooctyne (B158145) derivative, such as dibenzocyclooctyne (DBCO), without the need for a metal catalyst. nih.gov The 5-azido group of the indazole is well-suited for this reaction. The C3-iodo position provides an additional site for modification, allowing for the pre- or post-conjugation attachment of reporter molecules like fluorophores, affinity tags, or drug molecules via palladium-catalyzed cross-coupling. This dual-handle approach enables the construction of sophisticated, multifunctional probes for chemical biology research. researchgate.net

Synthesis of Novel Indazole-Fused Heterocycles and Polycycles

The dual reactivity of this compound provides a strategic platform for the synthesis of complex, fused heterocyclic systems. Intramolecular cyclization reactions can be designed to construct new rings onto the indazole core, leading to novel polycyclic scaffolds with potential applications in medicinal chemistry and materials science.

A powerful strategy involves a two-step sequence where the iodo and azido (B1232118) groups are transformed into mutually reactive partners. For example, a Sonogashira coupling at the C3-iodo position can be used to install a terminal alkyne. The resulting 5-azido-3-ethynyl-1H-indazole intermediate can then undergo an intramolecular Huisgen cycloaddition, where the C5-azido group reacts with the C3-alkyne. This "click" cyclization would yield a novel triazolo-fused indazole system. Such intramolecular cyclizations of azides are known to be effective for creating complex heterocyclic frameworks. nih.gov

Alternatively, the C3-iodo group could be coupled with a molecule containing another reactive moiety that can react with the azide. For example, a Suzuki coupling could introduce an ortho-haloaryl group. Subsequent intramolecular nucleophilic aromatic substitution or a metal-catalyzed C-N bond formation could lead to the formation of indazolo-fused carbazoles or other polycyclic aromatic systems. The ability to build complexity through controlled intramolecular reactions makes this compound a valuable precursor for exploring new areas of chemical space. acs.org

Application as a Scaffold for Combinatorial Chemistry and Diversity-Oriented Synthesis

Combinatorial chemistry and Diversity-Oriented Synthesis (DOS) are powerful strategies for the rapid generation of large libraries of small molecules for high-throughput screening in drug discovery. mdpi.comnih.gov A key element in DOS is the use of a central scaffold that can be elaborated with various substituents to create structural diversity. cam.ac.uk The indazole ring is considered a privileged scaffold due to its frequent appearance in bioactive compounds. rsc.orgnih.gov

This compound is an ideal starting point for DOS because its two orthogonal functional handles allow for the systematic and independent introduction of diversity at two distinct points on the scaffold. A typical DOS approach would involve a "split-and-pool" synthesis. In the first stage, the starting material is reacted with a library of, for example, 100 different boronic acids in a Suzuki coupling reaction at the C3 position. In the second stage, this library of 100 C3-functionalized indazoles is then reacted with a library of 100 different alkynes in a CuAAC reaction at the C5 position. This two-step sequence would rapidly generate a library of 10,000 unique, highly functionalized indazole derivatives. researchgate.net This approach allows for the efficient exploration of the chemical space around the indazole core, significantly increasing the probability of discovering novel compounds with desired biological activities. nih.gov

Table 2: Example of a Diversity-Oriented Synthesis Matrix

| Scaffold | Reaction at C3 (Iodo) | Building Block Set A (e.g., Boronic Acids) | Reaction at C5 (Azido) | Building Block Set B (e.g., Alkynes) | Resulting Library Size |

|---|---|---|---|---|---|

| This compound | Suzuki Coupling | A₁, A₂, ... Aₘ | CuAAC | B₁, B₂, ... Bₙ | m × n compounds |

Precursor in Material Science for Functional Polymer and Surface Modification

The unique reactivity of the azido and iodo groups also positions this compound as a valuable precursor in materials science, particularly for the synthesis of functional polymers and for surface modification.

Surface Modification: The azido group can be used to covalently attach the indazole moiety to surfaces. rsc.org One method is through photoaffinity labeling, where UV irradiation of the azide generates a highly reactive nitrene intermediate that can insert into C-H bonds on a polymer or semiconductor surface. acs.orgacs.org A more controlled method involves modifying the surface with a strained alkyne (e.g., BCN or DBCO) and then "clicking" the azido-indazole onto the surface via SPAAC. uu.nl The C3-iodo group remains available for further functionalization of the surface, for example, by using a surface-initiated Suzuki coupling to grow polymer brushes or attach other functional molecules. researchgate.net

Functional Polymers: this compound can be used as a functional monomer or a post-polymerization modification agent. nih.gov For example, it could be converted into a polymerizable derivative (e.g., by attaching a vinyl or acryloyl group via cross-coupling at the C3-iodo position). Polymerization of this monomer would yield a polymer with pendant azido groups along the backbone. These azido groups can then be used as handles for cross-linking the polymer, grafting other molecules, or attaching the polymer to surfaces via click chemistry. rsc.orgresearchgate.net This approach allows for the creation of advanced materials with tailored properties for applications in electronics, coatings, and biomaterials. researchgate.net

Vii. Future Research Directions and Emerging Perspectives for 5 Azido 3 Iodo 1h Indazole

Exploration of Novel Reactivity Modalities and Reaction Cascades

The dual functionality of 5-Azido-3-iodo-1H-indazole opens the door to a wide array of novel chemical transformations and reaction cascades. The C3-iodo and C5-azido groups can be addressed either sequentially or, in more sophisticated designs, concurrently to build molecular complexity rapidly.

The C3-iodo group serves as a prime handle for various transition-metal-catalyzed cross-coupling reactions. Established methodologies for the functionalization of 3-iodoindazoles, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, could be readily applied. researchgate.netresearchgate.net These reactions would allow for the introduction of a diverse range of substituents, including aryl, alkynyl, and vinyl groups, at the 3-position.

Simultaneously, the 5-azido group offers a rich and distinct reactivity profile. It is a well-established precursor for [3+2] cycloaddition reactions, famously utilized in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" to form stable triazole rings. nih.gov This reaction is known for its high efficiency and functional group tolerance. Additionally, the azide (B81097) can undergo Staudinger reactions, aza-Wittig reactions, or be reduced to a primary amine, providing a key vector for further derivatization. okayama-u.ac.jp

The most exciting prospects lie in the development of reaction cascades that leverage both functional groups in a single, streamlined process. For instance, a Sonogashira coupling at the C3-position could introduce a terminal alkyne, which could then undergo an intramolecular [3+2] cycloaddition with the C5-azido group to generate complex, fused polycyclic indazole systems.

Table 1: Potential Reaction Cascades for this compound

| Cascade Type | Step 1 (at C3-Iodo) | Step 2 (at C5-Azido) | Potential Product Scaffold |

|---|---|---|---|

| Intramolecular Cycloaddition | Sonogashira coupling with a terminal alkyne | Intramolecular [3+2] cycloaddition | Fused Indazolo-triazolo systems |

| Sequential Functionalization | Suzuki coupling with an arylboronic acid | Reduction to 5-aminoindazole | 3-Aryl-5-amino-1H-indazoles |

| Click and Couple | Heck coupling with an alkene | CuAAC with an external alkyne | 3-Alkenyl-5-triazolyl-1H-indazoles |

| Ortho-Functionalization Cascade | Palladium-catalyzed C-H activation directed by the N1-pyrazole nitrogen | Transformation of the azide | C4/C6 functionalized indazoles |

Integration into Automated Synthesis and Flow Chemistry Platforms

The synthesis and manipulation of azido (B1232118) compounds can present safety challenges, particularly on a large scale, due to the potential for generating explosive intermediates like hydrazoic acid. acs.org Flow chemistry, or continuous-flow processing, offers a powerful solution to these challenges by performing reactions in small-volume, continuously flowing streams. researchgate.netdurham.ac.uknih.gov This technology provides enhanced control over reaction parameters, improves safety, and facilitates scalability. researchgate.net

The integration of this compound into automated flow chemistry platforms is a promising future direction. Flow reactors would enable the safe in-situ generation and immediate consumption of potentially hazardous intermediates, minimizing risk. acs.org For example, a multi-step flow sequence could be envisioned where an aniline (B41778) precursor is diazotized, converted to the azide, and then iodinated to produce this compound without isolating sensitive intermediates.

Furthermore, automated platforms could facilitate high-throughput screening of reaction conditions for the functionalization of this building block. Immobilized reagents and catalysts packed into columns within the flow path could be used to perform sequential cross-coupling and cycloaddition reactions, generating libraries of complex indazole derivatives for applications in drug discovery and materials science. researchgate.netcam.ac.uk

Table 2: Advantages of Flow Chemistry for this compound Chemistry

| Feature | Advantage in Flow Chemistry | Relevance to Target Compound |

|---|---|---|

| Enhanced Safety | Small reactor volumes minimize risk of hazardous material accumulation. | Safe handling of azide intermediates and potentially energetic reaction mixtures. acs.org |

| Precise Control | Superior control over temperature, pressure, and residence time. | Optimization of competing or sequential reactions at the iodo and azido sites. |

| Scalability | Production can be scaled by running the system for longer durations. | Enables on-demand synthesis of multi-gram quantities for further research. |

| Automation & Integration | Multi-step sequences can be performed in a continuous, automated fashion. | Streamlined synthesis of complex derivatives via sequential functionalization. durham.ac.uk |

Design and Synthesis of Next-Generation Indazole Scaffolds with Enhanced Properties

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs, particularly as kinase inhibitors. nih.gov this compound serves as an ideal starting point for the design and synthesis of next-generation indazole-based compounds with potentially enhanced biological activities or material properties.

The orthogonal reactivity of the iodo and azido groups allows for a modular "build-and-functionalize" approach. The C3-iodo position can be used to install moieties that target specific biological sites, such as the hinge region of a protein kinase. The C5-azido group can be converted into a triazole via click chemistry, which can act as a hydrogen bond acceptor or a linker to other molecular fragments, or it can be reduced to an amine to introduce new pharmacophoric features.

This dual functionalization strategy enables the creation of large and diverse libraries of compounds from a single, versatile precursor. Structure-activity relationships (SAR) can be systematically explored by varying the substituents at both the C3 and C5 positions, facilitating the optimization of lead compounds in drug discovery programs.

Interdisciplinary Research Opportunities Leveraging Unique Reactivity Profiles

The unique chemical handles of this compound create significant opportunities for interdisciplinary research, extending beyond traditional organic synthesis.

In the field of chemical biology , the azide group's ability to participate in bioorthogonal "click" reactions makes it an invaluable tool. The indazole scaffold could be incorporated into probes, activity-based reporters, or drug conjugates. For example, a drug candidate built on this scaffold could be "clicked" onto a fluorescent tag or an affinity matrix to study its mechanism of action or identify its biological targets.

In materials science , the rigid, aromatic indazole core, combined with the ability to introduce diverse functionality through cross-coupling and click chemistry, makes it an attractive building block for novel organic materials. Derivatives could be explored for applications in organic light-emitting diodes (OLEDs), sensors, or as ligands for the synthesis of metal-organic frameworks (MOFs). The predictable and robust nature of the reactions involving the iodo and azido groups would allow for the precise construction of complex, functional architectures.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Azido-3-iodo-1H-indazole?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions targeting the iodine substituent. Sodium azide (NaN₃) in polar solvents like DMF or DMSO at elevated temperatures (60–80°C) is typically used to replace iodine with the azido group. Precursor compounds like 5-bromo-3-iodo-1H-indazole may serve as intermediates, with the bromine atom allowing further functionalization .

Q. How is this compound characterized post-synthesis?

- Methodological Answer : Characterization involves:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions and aromatic proton environments.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns (e.g., iodine’s signature).